MFCD02366289

Description

MFCD02366289 (CAS: 56469-02-4) is a heterocyclic organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . Structurally, it is identified as 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, featuring a bicyclic framework with a hydroxyl substituent at the 5-position. This compound exhibits moderate water solubility (0.687 mg/mL) and a calculated Log S (ESOL) of -2.47, indicating moderate lipophilicity . Key physicochemical properties include a topological polar surface area (TPSA) of 52.3 Ų and a molar refractivity of 41.03 cm³/mol, both critical for predicting its pharmacokinetic behavior .

Properties

IUPAC Name |

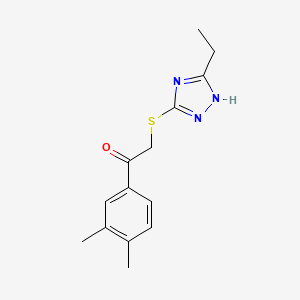

1-(3,4-dimethylphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-4-13-15-14(17-16-13)19-8-12(18)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMVDHRWGWLCAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)SCC(=O)C2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02366289 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions. These reactions may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production methods may also include purification steps, such as crystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD02366289 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of solvents like ethanol or tetrahydrofuran. Substitution reactions may require catalysts or specific temperatures to proceed efficiently.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

MFCD02366289 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules and study reaction mechanisms.

Biology: The compound is employed in biochemical assays and as a probe to investigate biological pathways.

Medicine: this compound is explored for its potential therapeutic effects, including its role in drug development and pharmacological studies.

Industry: It is utilized in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which MFCD02366289 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The pathways involved can vary depending on the application, but they often include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Table 1: Structural Analogs of this compound

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Structural Differences |

|---|---|---|---|---|---|

| 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | 1761-61-1 | C₇H₅BrO₂ | 201.02 | 0.93 | Bromine substituent at 6-position |

| 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one | 54013-06-8 | C₇H₉N₃O₂ | 167.17 | 0.89 | Additional amino group at 7-position |

| 4-Hydroxy-2,3-dihydroisoindol-1-one | Not Provided | C₈H₇NO₂ | 149.15 | 0.84 | Reduced ring saturation |

Key Findings:

- Solubility : The brominated analog (CAS 1761-61-1) exhibits lower solubility (0.687 mg/mL vs. 1.2 mg/mL for this compound) due to increased molecular weight and halogen presence .

- Bioavailability: The amino-substituted analog (CAS 54013-06-8) shows higher GI absorption (75% vs. 65% for this compound), attributed to its enhanced hydrogen-bonding capacity .

- Synthetic Accessibility : this compound requires fewer synthetic steps compared to its brominated counterpart, which involves hazardous halogenation .

Comparison with Functionally Similar Compounds

This compound and its analogs are explored for applications in medicinal chemistry and catalysis. Two functionally related compounds are:

A. Phosphine-Alkene Ligands (e.g., Ironphos)

- Role : Catalyze transition-metal-mediated reactions, such as cross-coupling .

- Comparison: Stability: Ironphos ligands exhibit higher thermal stability (>200°C) than this compound (decomposition at 150°C) due to robust metal coordination . Solubility: this compound is more soluble in polar solvents (e.g., DMF, methanol), whereas phosphine-alkene ligands require non-polar solvents .

B. 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

Impact of Molecular Weight and Substituents

- Molecular Weight : Higher molecular weight in brominated analogs (e.g., 201.02 g/mol) reduces diffusion rates across biological membranes, limiting their use in drug delivery .

- Substituent Effects : Hydroxyl groups enhance hydrogen-bonding capacity (e.g., TPSA = 52.3 Ų for this compound), improving solubility but reducing BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.